molecular formula C14H18N4O3 B2867314 N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448129-45-0

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2867314
CAS No.: 1448129-45-0
M. Wt: 290.323
InChI Key: PBWIGQJKCSVLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a pyrazolo-oxazine derivative characterized by a bicyclic core structure (pyrazolo[5,1-b][1,3]oxazine) and a carboxamide group substituted with a tert-butyl isoxazole moiety. The tert-butyl group confers steric bulk, which may enhance binding affinity and metabolic stability, while the isoxazole ring introduces hydrogen-bonding capabilities. Pfizer Inc. has patented structurally related pyrazolo-oxazine carboxamides, underscoring their therapeutic relevance .

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-14(2,3)10-8-11(21-17-10)15-13(19)9-7-12-18(16-9)5-4-6-20-12/h7-8H,4-6H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWIGQJKCSVLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure and specific functional groups that may confer unique pharmacological properties.

  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 290.32 g/mol
  • CAS Number : 1448129-45-0

The structural formula includes a tert-butyl group and an isoxazole moiety, which are known to influence biological activity through various mechanisms.

Research indicates that compounds similar to this compound may act through the inhibition of specific kinases or receptors involved in cancer pathways. For instance, studies on related isoxazole derivatives have shown their ability to inhibit FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML) .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays show that it can inhibit cell proliferation in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MV4-11 (AML)16FLT3 inhibition and apoptosis induction
A549 (Lung Cancer)20Cell cycle arrest and apoptosis

These results suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Cytotoxicity and Selectivity

The selectivity of this compound towards cancer cells compared to normal cells has been evaluated. In vivo studies using xenograft models indicated that at therapeutic doses, the compound led to significant tumor regression without causing notable toxicity or weight loss in the subjects .

Study on FLT3 Inhibition

In a relevant study involving FLT3 inhibitors, a series of compounds were synthesized and tested for their efficacy against FLT3-WT and FLT3-ITD mutant cells. Among these, derivatives with similar structural features to this compound showed promising results with high potency .

Pharmacokinetic Profile

The pharmacokinetic properties of related compounds have been studied extensively. For instance:

  • Absorption : Moderate oral bioavailability.
  • Distribution : High tissue penetration observed.
  • Metabolism : Primarily metabolized by liver enzymes.

These properties suggest that modifications in the structure could enhance the bioavailability and therapeutic index of this compound.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The cyano-fluoro-methylphenyl substituent (IC50 = 108 nM) demonstrates higher potency than the chloro-methylphenyl analog (IC50 = 160 nM), suggesting electron-withdrawing groups enhance inhibitory activity.
  • This may improve PDE4C binding compared to cyclopropyl or smaller aryl substituents, though experimental validation is required.

Patent-Based Analogs (Pfizer Inc.)

Pfizer’s 2018 patent covers pyrazolo-oxazine carboxamides with unspecified biological data but emphasizes structural modifications at the carboxamide position.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.